Introduction: The Strategic Importance of a Fluorinated Building Block
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-Depth Technical Guide to 4-Fluoro-2-methylbenzaldehyde (CAS No. 63082-45-1)
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-2-methylbenzaldehyde, identified by CAS number 63082-45-1, is a specialized aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2] With a molecular formula of C₈H₇FO, this compound's utility is derived from the specific arrangement of its functional groups: a reactive aldehyde, an electron-donating methyl group, and a strongly electronegative fluorine atom.[1][2] This unique substitution pattern makes it a valuable precursor for creating novel therapeutic agents and advanced materials.[3]
The strategic incorporation of fluorine is a well-established principle in medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] 4-Fluoro-2-methylbenzaldehyde provides a readily available scaffold to introduce a fluorinated phenyl moiety into target structures, making it a compound of significant interest in pharmaceutical and agrochemical research and development.[3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing the technical insights necessary for its effective utilization in a laboratory setting.
Physicochemical and Spectroscopic Profile
The physical characteristics of 4-Fluoro-2-methylbenzaldehyde define its handling, storage, and reaction conditions. It typically presents as a colorless to pale yellow liquid.[1][2] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of 4-Fluoro-2-methylbenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 63082-45-1 | [3][5] |
| Molecular Formula | C₈H₇FO | [1][3][5] |
| Molecular Weight | 138.14 g/mol | [1][3][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Density | ~1.144 g/mL at 25 °C | [5] |
| Boiling Point | 206.7 ± 20.0 °C at 760 mmHg; 87 °C at 14 mmHg | [5][7] |
| Flash Point | 82 - 89.2 °C | [1][5][7] |
| Refractive Index (n20D) | ~1.526 - 1.530 | [1][3][5] |
| Vapor Pressure | 0.235 mmHg at 25 °C | [5][8] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water | [5] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Fluoro-2-methylbenzaldehyde.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton (singlet, ~9.9-10.2 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), and the methyl protons (singlet, ~2.5 ppm). The exact shifts and coupling patterns of the aromatic protons are influenced by the fluorine and methyl substituents.
-
¹³C NMR: The carbon spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde at ~192 ppm, along with signals for the aromatic carbons and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Other key peaks include C-H stretching from the aromatic ring and methyl group, and a C-F stretching band.[6]
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z of approximately 138.[6][9] Common fragmentation patterns involve the loss of a hydrogen atom ([M-H]⁺ at m/z 137) or the formyl radical ([M-CHO]⁺ at m/z 109).[10]
Synthesis, Reactivity, and Mechanistic Considerations
Synthetic Pathways
The synthesis of 4-Fluoro-2-methylbenzaldehyde typically involves controlled electrophilic substitution on a fluorinated aromatic precursor.[1] One common industrial approach is the formylation of 3-fluorotoluene. Another viable route involves a Friedel-Crafts acylation of m-fluorotoluene with a reagent like trichloroacetyl chloride, followed by hydrolysis of the resulting ketone to form the corresponding carboxylic acid, which can then be reduced to the aldehyde.[11] The choice of synthesis depends on factors like precursor availability, scalability, and desired purity.[1]
Caption: Generalized Friedel-Crafts synthesis route.
Core Reactivity
The chemical behavior of 4-Fluoro-2-methylbenzaldehyde is dictated by its functional groups:
-
The Aldehyde Group: This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions, making it a versatile handle for constructing larger molecules. Key transformations include:
-
Oxidation to the corresponding 4-fluoro-2-methylbenzoic acid.
-
Reduction to 4-fluoro-2-methylbenzyl alcohol.
-
Reductive Amination to form various substituted benzylamines.
-
Condensation Reactions such as the Wittig reaction to form alkenes or aldol condensations.
-
Conversion to Oximes and Hydrazones , which are important intermediates for synthesizing nitriles or heterocyclic compounds.[12]
-
-
The Aromatic Ring: The directing effects of the substituents are crucial for any subsequent electrophilic aromatic substitution. The methyl group is an activating, ortho-para director, while the fluorine atom is a deactivating, ortho-para director. Their combined influence dictates the regioselectivity of further functionalization. The fluorine atom's high electronegativity also influences the electronic properties of the entire molecule.[2]
Applications in Drug Discovery and Organic Synthesis
4-Fluoro-2-methylbenzaldehyde serves as a foundational building block in synthesizing a diverse range of high-value compounds.[3]
-
Pharmaceutical Intermediates: It is a key precursor in the development of novel drug candidates.[3] Its structure is incorporated into active pharmaceutical ingredients (APIs) for various therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[3] The fluorinated moiety is often critical for achieving the desired pharmacokinetic profile of the final drug product.[4]
-
Agrochemicals: The compound is used to formulate effective and metabolically stable pesticides and herbicides.[3]
-
Specialty Chemicals: Beyond life sciences, it finds applications in the synthesis of dyes, polymers, and advanced materials where specific electronic properties imparted by the fluorine atom are desired.[1]
-
Flavor and Fragrance: The benzaldehyde scaffold is a classic component in the flavor and fragrance industry, and this substituted variant can be used to create unique aromatic profiles.[3]
Caption: From core compound to diverse applications.
Safety, Handling, and Storage
Proper handling of 4-Fluoro-2-methylbenzaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant and combustible liquid.[5][13]
-
Hazards: It is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[5][6][13]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat, is mandatory.[5][14] Avoid inhalation of vapors and direct contact with skin and eyes.[5][13] Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[5] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]
Exemplary Experimental Protocol: Synthesis of 4-Fluoro-2-methylbenzaldoxime
This protocol details the conversion of the aldehyde to its corresponding oxime, a common step in the synthesis of nitriles or other derivatives. This procedure is adapted from methodologies described in the patent literature.[12]
Objective: To convert 4-Fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime.
Materials:
-
4-Fluoro-2-methylbenzaldehyde (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Sodium carbonate or other suitable base (1.2 equivalents)
-
Ethanol (as solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methylbenzaldehyde in a suitable volume of ethanol.
-
Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and the base (e.g., sodium carbonate).
-
Reaction Execution: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde. The reaction is typically carried out at room temperature (20-25 °C).[12]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up: Once the reaction is complete, the reaction mixture may be concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-methylbenzaldoxime.
-
Characterization: The final product can be further purified by recrystallization if necessary and characterized by NMR and MS to confirm its structure and purity.
This protocol serves as a template, and specific quantities and conditions should be optimized based on the scale of the reaction and available laboratory equipment.
Conclusion
4-Fluoro-2-methylbenzaldehyde is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde handle and the modulating effects of its fluoro and methyl substituents provides chemists with a powerful platform for innovation. From enhancing the pharmacokinetic properties of next-generation pharmaceuticals to creating novel materials, the applications of this versatile building block continue to expand. A thorough understanding of its properties, reactivity, and handling is paramount for any scientist looking to leverage its full potential in research and development.
References
-
Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
4-FLUORO-2-METHYLBENZALDEHYDE. (2024-04-09). ChemBK. Retrieved January 4, 2026, from [Link]
-
4-Fluoro-2-methylbenzaldehyde | CAS#:63082-45-1. (2025-08-25). Chemsrc. Retrieved January 4, 2026, from [Link]
-
The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Synthesis. (2025-10-10). Teva api. Retrieved January 4, 2026, from [Link]
-
4-Fluoro-2-methylbenzaldehyde | C8H7FO | CID 2783217. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). Google Patents.
-
Material safety data sheet. (2013-09-11). Capot Chemical. Retrieved January 4, 2026, from [Link]
-
Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
-
4-fluoro-2-methylbenzaldehyde (C8H7FO). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]
-
4-Fluoro-2-methylbenzaldehyde. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved January 4, 2026, from [Link]
-
API Data Summary Report Of 4-Fluoro-2-Methyl Benzaldehyde. (n.d.). Chemxpert Database. Retrieved January 4, 2026, from [Link]
-
Scheme Synthesis of compounds 1-12 Reaction Conditions. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database. Retrieved January 4, 2026, from [Link]
-
4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. CAS 63082-45-1: 4-Fluoro-2-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chembk.com [chembk.com]
- 6. 4-Fluoro-2-methylbenzaldehyde | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-2-methylbenzaldehyde | CAS#:63082-45-1 | Chemsrc [chemsrc.com]
- 8. 4-Fluoro-2-methylbenzaldehyde|lookchem [lookchem.com]
- 9. PubChemLite - 4-fluoro-2-methylbenzaldehyde (C8H7FO) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
